Deoxypeganine

Description

This compound has been reported in Nitraria komarovii, Peganum nigellastrum, and Peganum harmala with data available.

RN given refers to parent cpd

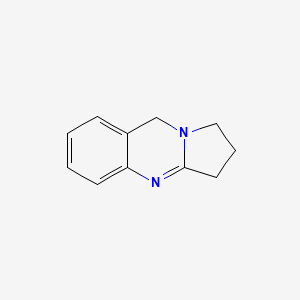

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFQLZTXIWKION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3CN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61939-05-7 (hydrochloride) | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40197807 | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-59-0 | |

| Record name | Deoxypeganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYPEGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3P6YTL6RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxypeganine: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxypeganine is a quinazoline alkaloid that has been identified in several plant species, notably within the genera Peganum and Nitraria. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, distribution, and analytical methodologies for this compound. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound has been primarily isolated from and identified in the following plant species:

-

Peganum harmala L. : Also known as Syrian rue, this perennial herb is a well-documented source of a variety of alkaloids, including this compound.

-

Peganum nigellastrum Bunge : This species is another member of the Peganum genus where this compound has been reported.[1]

-

Nitraria komarovii Iljin & Lava ex Bobrov : this compound has been isolated from the epigeal (above-ground) parts of this plant.

-

Nitraria roborowskii Kom. : This species of Nitraria is also a potential source of various alkaloids.

-

Nitraria schoberi L. : Another species within the Nitraria genus that contains a variety of alkaloids.

The distribution of this compound within the plant can vary significantly between different organs and developmental stages.

Quantitative Analysis of this compound

The concentration of this compound varies considerably among different plant parts and their developmental stages. The following table summarizes the available quantitative data for this compound in Peganum harmala.

| Plant Species | Plant Part | Developmental Stage | This compound Concentration (% w/w) | Reference |

| Peganum harmala | Immature Fruits | - | High | [2] |

| Peganum harmala | Green Fruits | - | High | [2] |

| Peganum harmala | Dry Seeds | - | < 1% | [2] |

| Peganum harmala | Flowers | - | High levels of peganine, low quinazolines | [2] |

| Peganum harmala | Leaves | - | High levels of peganine, low quinazolines | |

| Peganum harmala | Roots | - | Low amount of quinazolines | |

| Peganum harmala | Stems | - | Low amount of quinazolines |

Note: "High" and "Low" are as described in the source and may not represent specific quantitative values.

Experimental Protocols

General Protocol for Extraction and Quantification of this compound

The following is a generalized protocol for the extraction and quantification of this compound from plant material, based on common methods for alkaloid analysis.

1. Sample Preparation:

-

Collect and air-dry the desired plant material (e.g., seeds, leaves, fruits).

-

Grind the dried material into a fine powder.

2. Extraction:

-

Acid-Base Extraction:

-

Macerate the powdered plant material in an acidic solution (e.g., 0.5 M HCl) for a specified period (e.g., 24 hours) with occasional shaking.

-

Filter the mixture and collect the acidic extract.

-

Basify the extract with a base (e.g., NH4OH) to a pH of approximately 9-10.

-

Perform liquid-liquid extraction with an organic solvent such as chloroform or dichloromethane.

-

Collect the organic phase and evaporate to dryness to obtain the crude alkaloid extract.

-

-

Ethanolic Extraction:

-

Reflux the powdered plant material with ethanol (e.g., 80% ethanol) for a set duration.

-

Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

-

3. Isolation (Optional, for obtaining pure this compound):

-

Subject the crude alkaloid extract to column chromatography on silica gel.

-

Elute with a gradient of solvents (e.g., chloroform-methanol mixtures of increasing polarity).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Combine and purify the relevant fractions to yield isolated this compound.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (containing an acidifier like formic acid or a buffer) in an isocratic or gradient elution mode.

-

Detection: Monitor the eluent at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, but is often in the range of 220-350 nm for quinazoline alkaloids).

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dissolve a known weight of the crude extract in the mobile phase, filter, and inject into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Molecular Targets

Currently, there is a significant lack of specific information in the scientific literature regarding the signaling pathways and direct molecular targets of this compound. The pharmacological activities of the broader class of quinazoline alkaloids suggest potential interactions with pathways involved in:

-

Anticancer Activity: Many synthetic quinazoline derivatives are known to target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival.

-

Anti-inflammatory Effects: Some quinoline and quinazoline alkaloids have been shown to inhibit pro-inflammatory signaling pathways.

-

Antimicrobial Activity: The mechanisms here are diverse and can involve disruption of microbial cell membranes or inhibition of essential enzymes.

A molecular docking study on vasicine, a structurally related quinazoline alkaloid, investigated its potential to inhibit DNA methyltransferase 1 (DNMT1), a target in cancer therapy. This suggests a possible avenue for investigating the molecular targets of this compound.

Hypothetical Workflow for Investigating this compound's Mechanism of Action

The following diagram illustrates a hypothetical workflow for elucidating the signaling pathways and molecular targets of this compound.

Conclusion

This compound is a naturally occurring quinazoline alkaloid with a distribution primarily in the Peganum and Nitraria genera. While its presence has been confirmed, comprehensive quantitative data across different plant parts and developmental stages remain limited. Standard phytochemical analysis techniques, particularly HPLC, can be employed for its quantification. A significant gap exists in the understanding of its specific molecular mechanisms of action and the signaling pathways it may modulate. Further research, following systematic workflows as proposed, is necessary to unlock the full therapeutic potential of this natural compound. This guide provides a foundational resource for researchers to build upon in their future investigations of this compound.

References

Deoxypeganine: A Technical Guide to its Discovery, Pharmacology, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypeganine, a quinazoline alkaloid primarily isolated from plants of the Peganum genus, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides an in-depth technical overview of this compound, encompassing its historical discovery, key biological functions with a focus on its effects on the central nervous system, and detailed protocols for its isolation and the experimental evaluation of its enzymatic inhibition. Quantitative data from various studies are summarized, and its mechanism of action, particularly its role as a cholinesterase and monoamine oxidase inhibitor, is explored through signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader investigation of the rich alkaloid content of plants from the Nitrariaceae family, particularly Peganum harmala (Syrian rue). While the exact date of its first isolation is not definitively documented in readily available literature, intensive pharmacological investigations of compounds from this plant were notably carried out in the former USSR. Key figures in this research area include Russian chemists N. F. Proskurnina and A. P. Orekhov, who made significant contributions to the study of alkaloids in the mid-20th century.

This compound, also known by its chemical name 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline, is structurally related to other well-known quinazoline alkaloids like vasicine. Its presence has been confirmed in Peganum harmala, Peganum nigellastrum, and Nitraria komarovii[1]. Early research focused on the isolation and structural elucidation of these alkaloids, paving the way for later pharmacological studies that would uncover the therapeutic potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| CAS Number | 495-59-0 |

| Appearance | Solid |

| Melting Point | 96.5-97.5 °C |

| Boiling Point | 110-120 °C at 0.02 Torr |

| Topological Polar Surface Area | 15.6 Ų |

Pharmacological Activity and Mechanism of Action

This compound exhibits a range of pharmacological effects, primarily centered on its activity as an inhibitor of key enzymes in the nervous system. It is a potent, orally active, and reversible inhibitor of both cholinesterases and monoamine oxidase A (MAO-A).

Cholinesterase Inhibition

This compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is the basis for its investigation in conditions characterized by cholinergic deficits.

Monoamine Oxidase Inhibition

This compound is also a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that metabolizes monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, which is a mechanism associated with antidepressant effects.

Central Nervous System Effects

A crucial characteristic of this compound is its ability to cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system (CNS). This property has led to its investigation for the treatment of various CNS disorders, including:

-

Alcohol Abuse: Studies have shown that this compound can reduce voluntary ethanol consumption.

-

Clinical Depression: Its MAO-A inhibitory activity suggests potential as an antidepressant.

-

Intoxication by Psychotropic Substances: this compound has been explored for its potential to treat central nervous system symptoms resulting from intoxication.

Dopamine Receptor Antagonism

While the primary mechanisms of action are cholinesterase and MAO-A inhibition, there is also evidence to suggest that this compound may act as a dopamine receptor antagonist. This interaction could contribute to its overall pharmacological profile and its effects on the CNS.

Quantitative Data on Biological Activity

The inhibitory potency of this compound against its primary enzymatic targets has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

| Enzyme | IC₅₀ (µM) |

| Acetylcholinesterase (AChE) | 17 |

| Butyrylcholinesterase (BChE) | 2 |

| Monoamine Oxidase A (MAO-A) | 2 |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source and for the in vitro assessment of its key pharmacological activities.

Isolation of this compound from Peganum harmala Seeds

The following protocol outlines a general method for the extraction and isolation of total alkaloids from Peganum harmala seeds, from which this compound can be further purified.

Materials:

-

Powdered Peganum harmala seeds

-

Petroleum ether

-

90% Ethanol

-

2% Hydrochloric acid (HCl)

-

Ammonium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Reflux apparatus

-

Water bath

-

Filter paper

Procedure:

-

Defatting: Macerate 50 g of powdered Peganum harmala seeds in 500 ml of petroleum ether for 24 hours to remove fats and lipids. Filter the mixture and discard the petroleum ether.

-

Extraction: The defatted seed material is then subjected to reflux extraction with 90% ethanol for 1 hour.

-

Acidification: The ethanolic extract is filtered and then acidified with 2% HCl.

-

Basification and Liquid-Liquid Extraction: The acidic solution is made alkaline with ammonium hydroxide solution. The alkaloids are then extracted with chloroform in a separatory funnel.

-

Drying and Concentration: The chloroform layer containing the alkaloids is collected, dried over anhydrous sodium sulfate, and then concentrated by evaporation to yield the crude alkaloid mixture.

-

Purification: this compound can be further purified from the crude alkaloid mixture using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

This compound test solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound test solution (or buffer for the control).

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

-

Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against MAO-A.

Principle: MAO-A catalyzes the oxidative deamination of a substrate (e.g., kynuramine or a proprietary substrate), producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, which can be measured.

Materials:

-

MAO-A enzyme

-

MAO-A substrate

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Assay buffer

-

This compound test solutions at various concentrations

-

Positive control inhibitor (e.g., clorgyline)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Assay Preparation: In a 96-well black microplate, add the assay buffer and the this compound test solutions or positive control.

-

Enzyme Addition: Add the MAO-A enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Add a reaction mixture containing the MAO-A substrate, HRP, and the fluorescent probe to all wells.

-

Fluorescence Measurement: Incubate the plate at a controlled temperature (e.g., 37°C) and measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action of this compound.

Conclusion

This compound is a pharmacologically active alkaloid with significant potential for therapeutic applications, particularly in the realm of central nervous system disorders. Its dual action as a cholinesterase and monoamine oxidase A inhibitor makes it a compelling molecule for further investigation. This technical guide provides a foundational understanding of this compound's history, biological activities, and the experimental methodologies used to study it. The detailed protocols and summarized data are intended to facilitate future research and development efforts focused on this promising natural product. Further studies are warranted to fully elucidate its clinical potential and to develop it into a safe and effective therapeutic agent.

References

The Enigmatic Pathway of Deoxypeganine Biosynthesis in Peganum harmala: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the biosynthetic pathway of deoxypeganine, a quinazoline alkaloid of significant pharmacological interest found in the medicinal plant Peganum harmala (Syrian Rue). This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the current understanding, a proposed biosynthetic route, and detailed experimental protocols to facilitate further investigation into this complex metabolic pathway.

Introduction

Peganum harmala is a perennial plant renowned for its rich profile of bioactive alkaloids, broadly classified into β-carbolines and quinazolines. Among the quinazoline alkaloids, this compound (also known as deoxyvasicine) has garnered attention for its diverse pharmacological activities. While the precursor role of anthranilic acid in quinazoline alkaloid biosynthesis is established, the precise enzymatic steps leading to this compound remain an area of active research. This guide synthesizes the existing literature to propose a putative biosynthetic pathway and provides the necessary technical framework for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the primary metabolite chorismate, which is converted to anthranilic acid. The subsequent steps are proposed based on known biochemical transformations and analogies with other alkaloid biosynthetic pathways.

dot

Caption: Proposed biosynthetic pathway of this compound in Peganum harmala.

The proposed pathway initiates with the conversion of chorismate to anthranilic acid by anthranilate synthase (AS) . Subsequently, anthranilic acid is likely activated to anthraniloyl-CoA by an anthranilate-CoA ligase (ACL) . The pathway is then postulated to proceed through a reductive step to form a 2-aminobenzaldehyde derivative . This intermediate is believed to undergo condensation with a nitrogen-containing moiety derived from an amino acid, such as ornithine or arginine, which serves as the precursor for the pyrrolidine ring. The resulting iminium intermediate would then be cyclized by a yet-to-be-identified cyclase to form the characteristic tricyclic structure of this compound.

Quantitative Data on this compound Content

Quantitative analysis of alkaloid content in Peganum harmala reveals significant variation across different plant organs. The following table summarizes representative data on this compound concentrations.

| Plant Organ | This compound Concentration (mg/g dry weight) | Reference |

| Seeds (dry) | 0.9 - 10.9 | [1] |

| Fruits (immature) | High amounts detected | [1] |

| Fruits (green) | High amounts detected | [1] |

| Flowers | Low amounts detected | [1] |

| Leaves | Low amounts detected | [1] |

| Stems | Low amounts detected | |

| Roots | Low amounts detected |

Note: The exact concentrations can vary depending on the geographical origin, developmental stage, and environmental conditions of the plant.

Experimental Protocols

To facilitate the elucidation of the this compound biosynthetic pathway, this section provides detailed methodologies for key experiments.

Extraction and Quantification of this compound

This protocol describes a general method for the extraction and quantification of this compound from P. harmala plant material.

dot

Caption: Workflow for the extraction and analysis of this compound.

Methodology:

-

Sample Preparation: Dry the plant material (e.g., seeds) at 40-50°C and grind it into a fine powder.

-

Extraction: Macerate the powdered material in methanol containing 1% hydrochloric acid (HCl) for 24 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Acid-Base Partitioning: Resuspend the crude extract in 5% aqueous HCl and partition it against ethyl acetate to remove neutral and weakly basic compounds.

-

Alkaloid Extraction: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. Extract the alkaloids with chloroform or dichloromethane.

-

Final Concentration: Combine the organic layers and evaporate to dryness to obtain the total alkaloid extract.

-

Quantification: Dissolve the extract in a known volume of methanol and analyze by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. Use an authentic this compound standard for calibration and quantification.

Enzyme Extraction and Assay (General Protocol)

This protocol provides a general framework for the extraction of enzymes from P. harmala and a subsequent activity assay, which can be adapted for the specific enzymes of the this compound pathway.

dot

Caption: General workflow for enzyme extraction and activity assay.

Methodology:

-

Enzyme Extraction:

-

Harvest fresh plant tissue (e.g., young leaves or roots) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM dithiothreitol (DTT), 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone (PVPP)).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzyme Purification (Partial):

-

Perform fractional precipitation of the crude extract using ammonium sulfate. A common range for precipitating enzymes is between 40% and 70% saturation.

-

Centrifuge to collect the precipitated protein, discard the supernatant.

-

Resuspend the protein pellet in a minimal volume of assay buffer and dialyze against the same buffer to remove excess salt.

-

-

Enzyme Activity Assay (Example for a hypothetical ACL):

-

The reaction mixture (total volume of 100 µL) should contain: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM ATP, 0.5 mM Coenzyme A, 1 mM anthranilic acid, and the partially purified enzyme extract.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of acidic methanol.

-

Analyze the formation of anthraniloyl-CoA by HPLC or LC-MS.

-

Future Directions

The complete elucidation of the this compound biosynthetic pathway in Peganum harmala requires a multi-faceted approach. Key future research should focus on:

-

Identification and Characterization of Key Enzymes: Utilizing transcriptomics and proteomics to identify candidate genes for the proposed enzymatic steps (ACL, reductase, cyclase). Subsequent heterologous expression and biochemical characterization of these enzymes are crucial.

-

Metabolic Engineering: Once the pathway is fully understood, metabolic engineering strategies in microbial or plant systems could be employed for the sustainable production of this compound and its derivatives for pharmaceutical applications.

-

Regulatory Mechanisms: Investigating the transcriptional regulation of the pathway in response to developmental cues and environmental stresses.

This technical guide provides a foundational resource for advancing our understanding of this compound biosynthesis. The proposed pathway and detailed protocols offer a clear roadmap for researchers to unravel the intricate enzymatic machinery responsible for the production of this valuable alkaloid in Peganum harmala.

References

Deoxypeganine: A Technical Guide to Its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypeganine, a quinazoline alkaloid naturally occurring in plants of the Nitraria and Peganum species, has garnered significant interest within the scientific community. Its biological activity, primarily as a reversible inhibitor of cholinesterases and a selective inhibitor of monoamine oxidase A (MAO-A), positions it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its primary signaling pathways and experimental workflows. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

This compound, with the systematic IUPAC name 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline, is a heterocyclic organic compound. Its core structure consists of a quinazoline moiety fused with a pyrrolidine ring.

General and Physical Properties

The fundamental physical and identifying properties of this compound are summarized in the table below. It is important to note that while some physical constants have been experimentally determined, others, such as a precise pKa value and quantitative solubility in various solvents, require further empirical investigation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |

| Molecular Weight | 172.23 g/mol | [1][2] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | 86-87 °C, 96.5-97.5 °C | [2] |

| Boiling Point | 110-120 °C at 0.02 Torr | |

| pKa | Data not available | |

| Solubility | Soluble in DMSO, water, and alcohol; Slightly soluble in chloroform; Insoluble in acetone. Quantitative data not available. | |

| CAS Number | 495-59-0 |

Spectral Properties

The structural elucidation of this compound relies on various spectroscopic techniques. While publicly available, comprehensive spectral data with full assignments is limited. The following tables provide expected and reported spectral characteristics.

Table 1.2.1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data (Predicted)

Note: The following are predicted chemical shifts based on the structure of this compound and typical values for similar chemical environments. Experimental verification is required.

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Atom No. | Predicted δ (ppm) | Atom No. | Predicted δ (ppm) |

| Aromatic H's | 7.0 - 8.0 | Aromatic C's | 110 - 150 |

| CH₂ (aliphatic) | 2.0 - 4.5 | Aliphatic C's | 20 - 60 |

| N-CH₂ | 3.0 - 4.5 | C=N | ~160 |

Table 1.2.2: Infrared (IR) Spectroscopy Data (Predicted)

Note: Predicted absorption bands based on the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 3000 - 2850 | Aliphatic C-H | Stretch |

| 1620 - 1580 | C=N (quinazoline) | Stretch |

| 1600 - 1450 | Aromatic C=C | Stretch |

| 1470 - 1430 | CH₂ | Bend (Scissoring) |

| 1300 - 1000 | C-N | Stretch |

Table 1.2.3: Mass Spectrometry (MS) Data

| Ion | m/z (Da) | Interpretation | Source(s) |

| [M+H]⁺ | 173.107 | Protonated Molecular Ion | |

| Fragment | 144.064 | Likely loss of ethylene (C₂H₄) from the pyrrolidine ring | |

| Fragment | 106.065 | Further fragmentation, potentially of the quinazoline ring |

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from its natural source, as well as a standard protocol for assessing its biological activity.

Extraction and Purification of this compound from Peganum harmala Seeds

The following protocol is a general method for the isolation of alkaloids, including this compound, from Peganum harmala.

-

Defatting: Macerate 100 g of powdered Peganum harmala seeds in 500 mL of petroleum ether for 24 hours to remove fatty components.

-

Extraction: Filter the defatted seed material and subsequently extract with 90% ethanol by refluxing for 2 hours. Repeat the extraction process three times.

-

Acid-Base Extraction:

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Dissolve the crude extract in 5% hydrochloric acid (HCl).

-

Filter the acidic solution to remove insoluble matter.

-

Basify the filtrate to a pH of 9-10 with a concentrated ammonium hydroxide solution.

-

Extract the alkaline solution with chloroform three times.

-

-

Purification:

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform to yield the crude total alkaloids.

-

Further purification of this compound can be achieved using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Determination of Cholinesterase Inhibitory Activity (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase (AChE) activity and its inhibition.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

Acetylthiocholine iodide (ATCI) solution (substrate).

-

AChE enzyme solution.

-

This compound solutions of varying concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the this compound solution (or buffer for control).

-

Add the AChE solution to each well and incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Signaling Pathways and Mechanism of Action

This compound exerts its primary biological effects through the inhibition of two key enzymes: Acetylcholinesterase (AChE) and Monoamine Oxidase A (MAO-A).

Acetylcholinesterase (AChE) Inhibition

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, terminating its signal. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission.

Monoamine Oxidase A (MAO-A) Inhibition

MAO-A is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound's selective inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is a mechanism shared by several antidepressant medications.

Conclusion

This compound presents a compelling profile for further investigation in the fields of pharmacology and drug development. This guide has consolidated the available data on its physical and chemical properties, providing a foundation for researchers. However, it also highlights the need for further experimental work to fully characterize this promising alkaloid, particularly in obtaining precise quantitative data for its pKa and solubility, and comprehensive, assigned spectral data. The detailed protocols and pathway diagrams herein serve as a valuable resource for initiating and guiding future research endeavors into the therapeutic potential of this compound.

References

Deoxypeganine CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to deoxypeganine, a quinazoline alkaloid with significant pharmacological interest.

Chemical Identity and Properties

This compound, also known as 3-deoxyvasicine, is a naturally occurring alkaloid found in plants of the Nitraria and Peganum genera.[1] Its chemical structure and key identifiers are summarized below.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in literature and databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 495-59-0[1][2] |

| IUPAC Name | 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline[1] |

| Molecular Formula | C₁₁H₁₂N₂[2] |

| Molecular Weight | 172.23 g/mol |

| InChI | InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2 |

| InChIKey | WUFQLZTXIWKION-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=NC3=CC=CC=C3CN2C1 |

| PubChem CID | 442894 |

| ChEBI ID | CHEBI:4428 |

| ChEMBL ID | CHEMBL355821 |

| Synonyms | 3-Deoxyvasicine, Desoxypeganine, Pegene |

Physicochemical Properties

Key physicochemical properties of this compound are presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 96.5-97.5 °C |

| Boiling Point | 110-120 °C @ 0.02 Torr |

| Topological Polar Surface Area | 15.6 Ų |

| Complexity | 234 |

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against cholinesterases and monoamine oxidase A (MAO-A). These activities are central to its pharmacological effects and potential therapeutic applications.

Cholinesterase Inhibition

This compound is an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its inhibitory concentrations (IC₅₀) are summarized in Table 3. The inhibition of these enzymes leads to an increase in the levels of the neurotransmitter acetylcholine, which plays a crucial role in cognitive function.

Monoamine Oxidase A (MAO-A) Inhibition

This compound is also a selective inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The IC₅₀ value for MAO-A inhibition is presented in Table 3. By inhibiting MAO-A, this compound can increase the synaptic availability of these neurotransmitters, suggesting its potential as an antidepressant or anxiolytic agent.

Table 3: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (µM) |

| Butyrylcholinesterase (BChE) | 2 |

| Acetylcholinesterase (AChE) | 17 |

| Monoamine Oxidase A (MAO-A) | 2 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Chemical Synthesis

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE and BChE can be determined using the spectrophotometric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and various concentrations of this compound in phosphate buffer.

-

In a 96-well plate, add the enzyme solution and the this compound solution (or buffer for control). Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Assay Workflow:

Caption: Workflow for the cholinesterase inhibition assay.

MAO-A Inhibition Assay (Fluorometric)

The inhibitory effect of this compound on MAO-A can be assessed using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of its substrate. Commercially available kits provide a standardized protocol.

Materials (based on a typical kit):

-

MAO-A enzyme

-

MAO-A substrate (e.g., tyramine)

-

A fluorescent probe that reacts with H₂O₂ (e.g., OxiRed™ Probe)

-

Developer

-

MAO-A Assay Buffer

-

This compound (test compound)

-

96-well black microplate with a flat bottom

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare working solutions of the MAO-A enzyme, substrate, developer, fluorescent probe, and various concentrations of this compound according to the kit's instructions.

-

In a 96-well black plate, add the MAO-A enzyme solution and the test inhibitor (this compound) or a known inhibitor (for positive control) or buffer (for enzyme control).

-

Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).

-

Prepare a substrate solution containing the MAO-A substrate, developer, and the fluorescent probe.

-

Add the substrate solution to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity kinetically for 10-30 minutes at 25 °C (Ex/Em = 535/587 nm).

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.

MAO-A Inhibition Assay Principle:

Caption: Principle of the fluorometric MAO-A inhibition assay.

Signaling Pathways

Currently, there is a lack of specific published research directly elucidating the signaling pathways modulated by this compound. However, based on its known inhibitory activities, potential downstream effects on major signaling cascades can be hypothesized.

-

Cholinergic Signaling: By inhibiting AChE and BChE, this compound directly enhances cholinergic signaling. This can have widespread effects on pathways regulated by acetylcholine, including those involved in learning, memory, and inflammation.

-

Monoaminergic Signaling: As a MAO-A inhibitor, this compound elevates the levels of serotonin, norepinephrine, and dopamine. This can impact signaling pathways regulated by these neurotransmitters, such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K-Akt (Phosphatidylinositol 3-kinase-Akt) pathways, which are known to be influenced by monoaminergic neurotransmission and are critical in cell proliferation, survival, and apoptosis.

Further research is required to definitively map the specific signaling cascades directly and indirectly affected by this compound.

Hypothesized Signaling Interactions:

Caption: Hypothesized impact of this compound on major signaling pathways.

Conclusion

This compound is a promising natural product with well-defined inhibitory activities against key enzymes in the nervous system. This guide provides the essential chemical and biological data, along with detailed experimental protocols, to support further research and development of this compound. Future studies should focus on elucidating its precise mechanisms of action, particularly its impact on cellular signaling pathways, to fully realize its therapeutic potential.

References

Deoxypeganine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxypeganine, a quinazoline alkaloid isolated from plants of the Zygophyllaceae family, has garnered scientific interest due to its unique pharmacological profile. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its enzymatic inhibition and the resulting effects on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Mechanism of Action: Dual Enzyme Inhibition

This compound exerts its primary effects through the reversible inhibition of two distinct classes of enzymes: cholinesterases and monoamine oxidases. This dual-action capability results in a complex pharmacological profile that modulates both the cholinergic and monoaminergic systems. Notably, this compound can cross the blood-brain barrier, allowing it to act on central nervous system targets.

Cholinesterase Inhibition

This compound reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the synaptic concentration of acetylcholine, leading to enhanced cholinergic neurotransmission. Clinical and preclinical studies have shown that this compound inhibits butyrylcholinesterase more potently than acetylcholinesterase.

Monoamine Oxidase Inhibition

In addition to its effects on the cholinergic system, this compound is a selective inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A by this compound leads to an increase in the synaptic levels of these neurotransmitters, thereby modulating monoaminergic signaling. This selective inhibition of MAO-A suggests a lower potential for the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.

Quantitative Data

The inhibitory potency of this compound against its primary enzyme targets has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Target | IC50 Value (µM) |

| Butyrylcholinesterase (BChE) | 2[1][2] |

| Acetylcholinesterase (AChE) | 17 |

| Monoamine Oxidase A (MAO-A) | 2 |

| Monoamine Oxidase B (MAO-B) | Significantly higher than MAO-A |

Signaling Pathways

The dual inhibitory action of this compound impacts two major neurotransmitter signaling pathways: the cholinergic and monoaminergic pathways.

Cholinergic Signaling Pathway

By inhibiting AChE and BChE, this compound potentiates cholinergic signaling. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged activation of postsynaptic muscarinic and nicotinic receptors.

Cholinergic signaling pathway modulation by this compound.

Monoaminergic Signaling Pathway

This compound's selective inhibition of MAO-A leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the presynaptic neuron and synaptic cleft. This enhances monoaminergic neurotransmission.

Monoaminergic signaling pathway modulation by this compound.

Experimental Protocols

The determination of the inhibitory activity of this compound on cholinesterases and monoamine oxidases is typically performed using established in vitro enzymatic assays.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure cholinesterase activity.

-

Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.

-

Materials:

-

Acetylcholinesterase (from electric eel or recombinant human)

-

Butyrylcholinesterase (from equine serum or recombinant human)

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (test inhibitor)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the enzyme solution (AChE or BChE) to each well.

-

Add the this compound dilutions to the respective wells. Include a control well with buffer instead of the inhibitor.

-

Add the DTNB solution to all wells.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The percent inhibition is calculated for each this compound concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Experimental workflow for cholinesterase inhibition assay.

Monoamine Oxidase Inhibition Assay

A common method for determining MAO-A and MAO-B inhibition involves a fluorometric or spectrophotometric assay.

-

Principle: This assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine for MAO-A or benzylamine for MAO-B). The H₂O₂ is then detected using a probe that generates a fluorescent or colored product in the presence of horseradish peroxidase (HRP).

-

Materials:

-

Recombinant human MAO-A and MAO-B

-

Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Horseradish peroxidase (HRP)

-

Fluorescent or colorimetric probe (e.g., Amplex Red)

-

Phosphate buffer (pH 7.4)

-

This compound (test inhibitor)

-

96-well black or clear microplate

-

Microplate reader (fluorometer or spectrophotometer)

-

-

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

-

Add the this compound dilutions to the respective wells. Include a control well with buffer instead of the inhibitor.

-

Prepare a reaction mixture containing the substrate, HRP, and the probe in phosphate buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

The percent inhibition is calculated for each this compound concentration, and the IC50 value is determined.

-

Experimental workflow for monoamine oxidase inhibition assay.

Conclusion

This compound presents a compelling pharmacological profile characterized by its dual inhibition of cholinesterases and monoamine oxidase A. This mechanism of action suggests its potential for therapeutic applications in conditions where modulation of both cholinergic and monoaminergic systems is beneficial. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential and optimization of this compound and its derivatives. Future research should focus on elucidating the in vivo efficacy and safety profile of this compound, as well as exploring its potential for multi-target drug design.

References

Deoxypeganine: A Technical Guide to its Function as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypeganine, a quinazoline alkaloid naturally occurring in plants of the Nitraria and Peganum genera, has emerged as a compound of interest in neuropharmacology. This technical guide provides a comprehensive overview of this compound's role as a cholinesterase inhibitor. It details its inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), presenting key quantitative data, outlining established experimental protocols for its assessment, and exploring its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents targeting the cholinergic system.

Introduction

The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in a myriad of physiological processes, including learning, memory, and muscle contraction. The enzymatic degradation of ACh by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical step in regulating cholinergic signaling. Inhibition of these enzymes has been a cornerstone in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease, by augmenting the levels of ACh in the synaptic cleft.

This compound (also known as deoxyvasicine) is an alkaloid that has demonstrated potent inhibitory activity against both AChE and BChE, in addition to being a selective inhibitor of monoamine oxidase-A (MAO-A)[1]. Its dual action on the cholinergic and monoaminergic systems makes it a compelling candidate for further investigation in the context of complex neurological disorders.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against both acetylcholinesterase and butyrylcholinesterase has been quantified, with the half-maximal inhibitory concentrations (IC50) determined to be:

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 17[1] |

| Butyrylcholinesterase (BChE) | 2[1] |

| Monoamine Oxidase-A (MAO-A) | 2[1] |

Table 1: Inhibitory concentrations of this compound against target enzymes.

These values indicate that this compound is a more potent inhibitor of BChE than AChE. Its significant inhibitory activity against MAO-A suggests a multi-target profile that could be advantageous in treating conditions with complex pathologies.

Experimental Protocols

The determination of the cholinesterase inhibitory activity of this compound is typically performed using the Ellman's method, a widely accepted spectrophotometric assay.

Principle of the Ellman's Assay

This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis of the thiocholine ester substrate by the enzyme produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.

Materials

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant source.

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant source.

-

This compound (test inhibitor).

-

Donepezil or Galantamine (positive control).

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE.

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

96-well microplate.

-

Microplate reader.

Assay Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the enzymes (AChE and BChE) in phosphate buffer.

-

Prepare solutions of the substrates (ATCI and BTCI) and DTNB in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well plate, add:

-

Phosphate buffer.

-

A solution of the test inhibitor (this compound) at various concentrations.

-

A solution of the enzyme (AChE or BChE).

-

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take kinetic readings at regular intervals for a specific duration (e.g., every minute for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

-

Mechanism of Action

The precise kinetic mechanism of cholinesterase inhibition by this compound has not been extensively detailed in the available literature. However, based on the general mechanisms of other alkaloid cholinesterase inhibitors, it is likely that this compound interacts with the active site of the enzymes.

Cholinesterases have a deep and narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at the entrance. The CAS is responsible for the hydrolysis of acetylcholine, while the PAS is involved in substrate trapping and allosteric modulation of the enzyme's activity.

The inhibition by this compound could be:

-

Competitive: this compound may compete with the substrate for binding to the CAS.

-

Non-competitive: It might bind to a site other than the CAS, altering the enzyme's conformation and reducing its catalytic efficiency.

-

Mixed: this compound could bind to both the free enzyme and the enzyme-substrate complex.

Further kinetic studies, such as Lineweaver-Burk or Dixon plots, are required to elucidate the exact mode of inhibition.

Signaling Pathways

The direct downstream signaling pathways specifically modulated by this compound's cholinesterase inhibitory activity have not yet been fully elucidated. By increasing the synaptic levels of acetylcholine, this compound would potentiate the activation of both nicotinic and muscarinic acetylcholine receptors. This would, in turn, influence a multitude of intracellular signaling cascades, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Known to be involved in cell survival and neuroprotection.

-

Mitogen-activated protein kinase (MAPK)/ERK pathway: Plays a role in synaptic plasticity and cognitive function.

Further research is necessary to delineate the specific signaling networks that are impacted by this compound's activity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics targeting the cholinergic system. Its dual inhibitory action on both AChE and BChE, coupled with its MAO-A inhibitory properties, warrants further investigation. Future research should focus on:

-

Detailed kinetic studies: To elucidate the precise mechanism of inhibition for both AChE and BChE.

-

In vivo studies: To assess the efficacy and safety of this compound in relevant animal models of neurological disorders.

-

Structure-activity relationship (SAR) studies: To identify key structural features responsible for its inhibitory activity and to guide the synthesis of more potent and selective analogs.

-

Exploration of downstream signaling pathways: To gain a deeper understanding of its molecular mechanisms of action.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent.

References

Deoxypeganine as a selective monoamine oxidase-A inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of deoxypeganine, a naturally occurring β-carboline alkaloid, and its role as a selective and reversible inhibitor of monoamine oxidase-A (MAO-A). This document consolidates key quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of its mechanism of action and experimental workflows.

Introduction

Monoamine oxidases (MAO) are a family of mitochondrial outer membrane enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2][3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2][4] Selective inhibitors of MAO-A have been developed as effective therapeutic agents for the treatment of depression and anxiety disorders. This compound has emerged as a compound of interest due to its potent and selective inhibition of the MAO-A isoform.

Quantitative Inhibitory Activity

The efficacy and selectivity of an inhibitor are quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity is determined by comparing the IC50 values for MAO-A and MAO-B.

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (SI) | Reference |

| This compound | MAO-A | 0.8 | 100 | |

| This compound | MAO-B | 80 | ||

| Harmaline | MAO-A | 0.008 | 12500 | |

| Harmaline | MAO-B | 100 | ||

| Clorgyline (Reference) | MAO-A | 0.0012 | 1583 | |

| Clorgyline (Reference) | MAO-B | 1.9 | ||

| Selegiline (Reference) | MAO-A | >100 | <0.01 | |

| Selegiline (Reference) | MAO-B | 0.1 |

-

Selectivity Index (SI) is calculated as (IC50 for MAO-B) / (IC50 for MAO-A). A higher SI value indicates greater selectivity for MAO-A.

Mechanism of Action: MAO-A Inhibition

This compound acts as a competitive and reversible inhibitor of MAO-A. It binds to the active site of the enzyme, preventing the substrate (e.g., serotonin) from binding and being metabolized. This leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is believed to be the basis for its potential antidepressant effects.

Caption: Mechanism of this compound's MAO-A Inhibition.

Experimental Protocol: In Vitro MAO-A Inhibition Assay

The following protocol outlines a common method for determining the MAO-A inhibitory activity of a compound like this compound using a continuous spectrophotometric assay with kynuramine as the substrate.

1. Materials and Reagents:

-

Recombinant human MAO-A enzyme (e.g., from insect cells or human placenta)

-

Kynuramine dihydrobromide (substrate)

-

This compound (test inhibitor)

-

Clorgyline (reference MAO-A inhibitor)

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 314 nm

2. Preparation of Solutions:

-

Enzyme Solution: Dilute the recombinant MAO-A in sodium phosphate buffer to the desired working concentration.

-

Substrate Solution: Prepare a stock solution of kynuramine in water and then dilute to the final working concentration (e.g., 60 µM) in the buffer.

-

Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions at various concentrations to determine the IC50 value. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

3. Assay Procedure:

-

To each well of the 96-well plate, add:

-

Sodium phosphate buffer

-

Inhibitor solution (this compound or reference inhibitor at various concentrations) or vehicle (DMSO) for control wells.

-

Enzyme solution

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the kynuramine substrate solution to each well.

-

Immediately begin monitoring the increase in absorbance at 314 nm over time (e.g., every minute for 20 minutes) using a spectrophotometer. This measures the formation of the product, 4-hydroxyquinoline.

4. Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the reaction rates to the control (vehicle-only) wells to obtain the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Caption: Experimental workflow for IC50 determination.

Conclusion

The available data strongly support the classification of this compound as a potent and selective inhibitor of MAO-A. Its clear selectivity over MAO-B makes it a valuable lead compound for the development of novel therapeutics targeting conditions associated with monoamine neurotransmitter dysregulation, such as depression. The provided experimental protocol offers a standardized method for further investigation and characterization of this compound and its analogs in a research and drug development setting.

References

- 1. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 2. Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

Deoxypeganine: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxypeganine, a quinazoline alkaloid derived from plants of the Zygophyllaceae family, exhibits a compelling pharmacological profile characterized by its dual inhibition of cholinesterases and monoamine oxidase A (MAO-A). This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its mechanism of action, available pharmacokinetic insights, and pharmacodynamic effects. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways are illustrated to support further research and development efforts.

Introduction

This compound, also known as deoxyvasicine, is a natural alkaloid that has garnered scientific interest for its potential therapeutic applications. Its ability to modulate cholinergic and monoaminergic neurotransmitter systems positions it as a candidate for investigating treatments for a range of neurological and psychiatric conditions. Notably, it has been shown to reduce voluntary ethanol consumption in preclinical models. A key characteristic of this compound is its ability to cross the blood-brain barrier, a critical attribute for centrally acting therapeutics.[1]

Mechanism of Action

This compound's primary mechanism of action involves the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a more potent inhibitory effect on BChE.[1] Additionally, it is a selective inhibitor of monoamine oxidase A (MAO-A).[2] This dual action leads to an increase in the synaptic levels of acetylcholine and monoamine neurotransmitters such as serotonin and norepinephrine, respectively.

Cholinesterase Inhibition

This compound's inhibition of AChE and BChE prevents the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission. This mechanism is a key strategy in the symptomatic treatment of Alzheimer's disease.

Monoamine Oxidase-A Inhibition

As a selective MAO-A inhibitor, this compound prevents the degradation of monoamine neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, which is a common mechanism for antidepressant and anxiolytic drugs.

Pharmacological Data

Quantitative data on the inhibitory potency of this compound against its primary targets have been determined in vitro.

| Target Enzyme | IC50 Value (µM) |

| Butyrylcholinesterase (BChE) | 2 |

| Acetylcholinesterase (AChE) | 17 |

| Monoamine Oxidase A (MAO-A) | 2 |

| Table 1: In vitro inhibitory potency of this compound.[2] |

Pharmacokinetics

Detailed pharmacokinetic studies providing specific parameters such as Cmax, Tmax, half-life, and clearance for this compound are not extensively available in the public domain. However, preclinical studies in alcohol-preferring Alko Alcohol (AA) rats have demonstrated its oral activity. Administration of this compound-HCl by gavage at doses between 10 and 30 mg/kg body weight resulted in a dose-dependent reduction in ethanol intake.[3] More pronounced effects were observed with subcutaneous and intraperitoneal applications, suggesting good systemic absorption. The ability of this compound to cross the blood-brain barrier has been noted.

Pharmacodynamics

The primary pharmacodynamic effect of this compound stems from its dual enzymatic inhibition.

Effects on the Cholinergic System

By inhibiting cholinesterases, this compound enhances cholinergic neurotransmission. This can impact cognitive functions, muscle activity, and various autonomic processes.

Effects on the Monoaminergic System

The inhibition of MAO-A by this compound leads to increased levels of serotonin, norepinephrine, and to a lesser extent, dopamine in the brain. This modulation of monoaminergic signaling is likely responsible for its observed effects on mood and behavior, including the reduction of alcohol preference.

Preclinical Efficacy in Alcohol Consumption

In studies with alcohol-preferring AA rats, this compound has been shown to dose-dependently reduce voluntary ethanol intake and preference. Daily administration over 16 days did not lead to habituation, indicating a sustained effect.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of this compound for AChE and BChE.

Principle: This colorimetric method measures the activity of cholinesterases by quantifying the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound (test inhibitor)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of inhibitor concentrations.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

This compound solution (or solvent for control)

-

Cholinesterase enzyme solution

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Monoamine Oxidase-A (MAO-A) Inhibition Assay

Objective: To determine the IC50 value of this compound for MAO-A.

Principle: This fluorometric assay measures the activity of MAO-A through the oxidative deamination of a substrate (e.g., p-tyramine), which produces hydrogen peroxide (H2O2). The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to generate a fluorescent product (resorufin), which is measured at an excitation of ~535 nm and an emission of ~587 nm.

Materials:

-

Recombinant human MAO-A

-

p-Tyramine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar fluorescent probe)

-

This compound (test inhibitor)

-

Phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound and create serial dilutions.

-